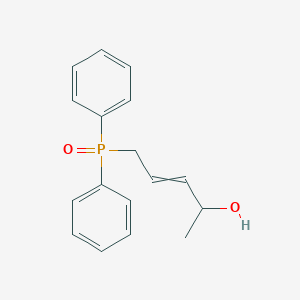
5-(Diphenylphosphoryl)pent-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diphenylphosphoryl)pent-3-en-2-ol is an organic compound with the molecular formula C17H19O2P. It is a secondary alcohol with a phosphoryl group attached to a pentenyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphoryl)pent-3-en-2-ol typically involves the reaction of diphenylphosphine oxide with an appropriate alkene under controlled conditions. One common method is the Wittig reaction, where a phosphorane ylide reacts with an aldehyde or ketone to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other phosphorus-based synthetic routes. The process requires careful control of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Diphenylphosphoryl)pent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) are used.
Major Products Formed
Oxidation: Formation of diphenylphosphoryl ketones or aldehydes.
Reduction: Formation of diphenylphosphoryl alkanes.
Substitution: Formation of halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-(Diphenylphosphoryl)pent-3-en-2-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Diphenylphosphoryl)pent-3-en-2-ol involves its interaction with various molecular targets. The phosphoryl group can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity. The compound’s reactivity also allows it to modify other molecules, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Penten-2-ol: A structurally similar compound with different functional groups.
5-(Diphenylphosphoryl)pentanoic Acid: Another related compound with a carboxylic acid group instead of an alcohol.
Uniqueness
5-(Diphenylphosphoryl)pent-3-en-2-ol is unique due to its combination of a phosphoryl group and a pentenyl chain, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
145652-91-1 |
|---|---|
Fórmula molecular |
C17H19O2P |
Peso molecular |
286.30 g/mol |
Nombre IUPAC |
5-diphenylphosphorylpent-3-en-2-ol |
InChI |
InChI=1S/C17H19O2P/c1-15(18)9-8-14-20(19,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-13,15,18H,14H2,1H3 |
Clave InChI |
KULJRACTHBLRPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


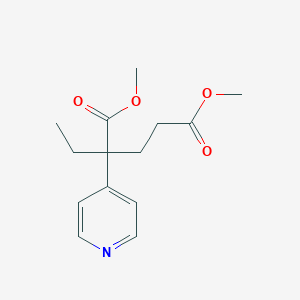



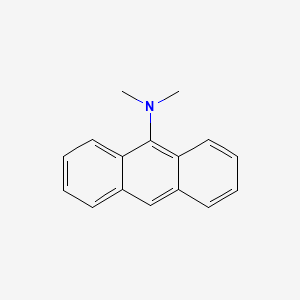

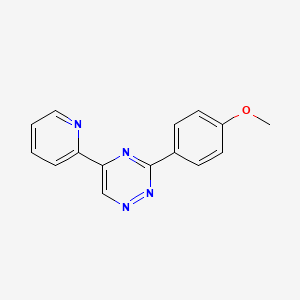
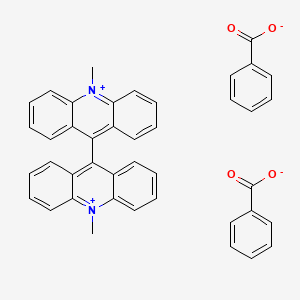
![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)



![[1,2'-Binaphthalene]-2-carboxaldehyde, 1',4'-dimethoxy-3'-methyl-](/img/structure/B12544759.png)

